Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound characterized by a fused bicyclic structure. It belongs to the imidazo[1,2-b]pyridazine family, which is notable for its diverse biological activities. The compound features a chlorine atom at the 6th position and a methyl ester group at the 3rd position of the imidazo[1,2-b]pyridazine ring system. This compound is recognized for potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding studies .
The compound is cataloged under the Chemical Abstracts Service Registry Number 1315363-58-6 and can be sourced from various chemical suppliers such as Sigma-Aldrich and BenchChem . Its synthesis and applications have been documented in scientific literature, emphasizing its relevance in both academic research and industrial applications.
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is classified as a heterocyclic aromatic compound. It falls under the category of nitrogen-containing heterocycles, which are significant due to their presence in various natural products and pharmaceuticals.
The synthesis of methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves a multi-step process. A common synthetic route includes:
A convenient two-step one-pot synthesis method has also been reported, which yields moderate to high yields of the product through optimized reaction conditions .
The synthetic conditions generally include stirring at elevated temperatures (around 65°C to 85°C) and utilizing bases such as sodium bicarbonate or cesium carbonate to promote reaction efficiency. The final product can be purified using silica gel column chromatography .
The molecular structure of methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate can be represented as follows:
The structure includes a chlorine atom substituent on the pyridazine ring and a carboxylate group that contributes to its reactivity and biological activity .
Crystallographic studies have provided insights into the spatial arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate participates in several types of chemical reactions:
Common reagents for these reactions include:
These reactions can yield derivatives with modified biological activities, enhancing their applicability in medicinal chemistry .
The mechanism of action for methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate primarily involves its role as an enzyme inhibitor or receptor antagonist. The compound interacts with specific molecular targets within biological systems, influencing various biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in targeting diseases such as tuberculosis and other infectious diseases .
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically appears as a solid with varying melting points depending on purity and formulation. For example, related compounds have been reported with melting points ranging from 92°C to higher values based on structural modifications.
The chemical properties include:
Data from spectral analyses (such as Nuclear Magnetic Resonance spectroscopy) provide further insight into its structural characteristics and confirm its identity during synthesis and purification processes .
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has several significant applications:
The imidazo[1,2-b]pyridazine scaffold is typically constructed via tandem annulation-cyclocondensation reactions. A prevalent route involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate N,N-dimethyl-N′-3-(6-chloro-pyridazine)yl-formamidine. Subsequent nucleophilic attack by bromoacetonitrile, followed by alkali-mediated cyclization, yields the core structure. This method achieves isolated yields of 68–75% after recrystallization from ethyl acetate/hexane mixtures [1] [6]. Alternative approaches utilize substituted acetaldehydes under reflux conditions, though yields decrease with sterically demanding aldehydes. Recent optimizations focus on solvent selection, where polar aprotic solvents like DMF enhance cyclization kinetics but necessitate rigorous purification to remove mutagenic impurities [1] [9].
Table 1: Cyclocondensation Route Optimization
Aminopyridazine | Electrophile | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
3-Amino-6-chloropyridazine | Bromoacetonitrile | DMF | 110 | 75 |
3-Amino-6-methylpyridazine | Chloroacetonitrile | Acetonitrile | 80 | 62 |
3-Amino-6-bromopyridazine | Iodoacetonitrile | Ethanol | 70 | 58 |
The C-3 carboxylate and C-6 chloro groups of the core structure serve as primary handles for diversification. Nucleophilic aromatic substitution (SNAr) at C-6 proceeds efficiently with amines (e.g., piperazine) or alkoxides in DMSO at 60–80°C, enabling access to sulfonamide or ether derivatives. Meanwhile, C-3 carboxylates undergo hydrolysis to carboxylic acids or transesterification to generate ethyl analogs (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, CAS 1150566-27-0) [9]. C-3 formylation via Vilsmeier-Haack reactions yields 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS 154578-26-4), a key electrophile for Knoevenagel condensations [3] [9]. Steric and electronic factors govern selectivity: Electron-deficient amines require higher temperatures for C-6 substitution, while C-3 modifications tolerate diverse nucleophiles without ring degradation [9] [10].
Table 2: Regioselective Modifications
Position | Reagent | Product | Yield (%) |
---|---|---|---|
C-6 | Piperazine | 6-(Piperazin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate | 88 |
C-6 | Sodium methoxide | 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylate | 92 |
C-3 | Dimethylamine | 3-(Dimethylcarbamoyl)-6-chloroimidazo[1,2-b]pyridazine | 79 |
Nitration of the core structure occurs selectively at C-5 using fuming HNO₃/H₂SO₄ at 0°C, yielding 5-nitro-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. This electron-deficient intermediate facilitates SNAr displacement of chloride at milder conditions. Sulfonylation employs chlorosulfonic acid to generate the C-5 sulfonyl chloride, which couples with amines to produce sulfonamides. Challenges include competitive hydrolysis of the methyl ester under strongly acidic conditions, mitigated by low-temperature protocols (<10°C). Derivatives exhibit altered π-stacking capacity and solubility, useful for metalloenzyme inhibition studies [9].
Microwave irradiation drastically improves efficiency in cyclocondensation and functionalization steps. Solvent-free reactions between 3-amino-6-chloropyridazine and DMF-DMA under MW (150°C, 20 min) achieve 95% conversion to the formamidine intermediate. Subsequent cyclization with bromoacetonitrile under MW (100 W, 120°C, 15 min) completes in 1/10th the time of thermal methods, with yields exceeding 80%. Dielectric heating enhances regioselectivity by suppressing oligomerization [2]. Ultrasound-assisted C-6 amination in ionic liquids (e.g., [BMIM]PF₆) further reduces reaction times from hours to minutes while eliminating solvent waste [2] [6].
Table 3: Energy-Assisted Synthesis Parameters
Step | Method | Conditions | Time | Yield (%) |
---|---|---|---|---|
Formamidine formation | Microwave | 150°C, solvent-free | 20 min | 95 |
Cyclization | Microwave | 120°C, 100 W, DMF | 15 min | 82 |
C-6 Amination | Ultrasound | [BMIM]PF₆, 50°C, 200 W | 30 min | 89 |
While the parent scaffold lacks chiral centers, enzymatic resolutions enable asymmetric synthesis of side chains. Lipases (e.g., CAL-B) catalyze kinetic resolution of racemic alcohols during esterification of C-3 carboxylic acid derivatives. Engineered transaminases introduce chirality at C-3 substituents via reductive amination of aldehyde intermediates (e.g., 154578-26-4). Candida antarctica lipase B facilitates hydrolysis of prochiral diacetates appended to C-6 amines, yielding enantiopure diols (ee >98%). These modifications mitigate hERG channel inhibition by reducing lipophilicity—critical for CNS-active derivatives. Biocatalysis operates under aqueous conditions (pH 7–9, 30–40°C), preserving acid-sensitive pyridazine rings [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8